(-)-alpha-Bisabolol

Enantiomeric purity Bioactivity Formulation efficiency

(-)-alpha-Bisabolol (CAS 23089-26-1), also known as levomenol, is a monocyclic sesquiterpene alcohol that constitutes the major bioactive component of chamomile (Matricaria chamomilla) essential oil. This enantiomerically pure form occurs naturally and is distinguished from synthetic racemic mixtures by its stereospecific interaction with biological targets.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1239774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-alpha-Bisabolol
Synonyms(+)-4-epi-alpha-bisabolol
bisabolol
bisabolol, (+)-isomer
bisabolol, (-)-isomer
levomenol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(CCC=C(C)C)O
InChIInChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1
InChIKeyRGZSQWQPBWRIAQ-LOACHALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-alpha-Bisabolol (Levomenol) Technical Procurement Guide: Identity and Baseline Specifications


(-)-alpha-Bisabolol (CAS 23089-26-1), also known as levomenol, is a monocyclic sesquiterpene alcohol that constitutes the major bioactive component of chamomile (Matricaria chamomilla) essential oil [1]. This enantiomerically pure form occurs naturally and is distinguished from synthetic racemic mixtures by its stereospecific interaction with biological targets [2]. It is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is approved for use in pharmaceutical and cosmetic formulations worldwide [3].

Why Generic (-)-alpha-Bisabolol Substitutes Fail in Critical Applications: A Procurement-Focused Analysis


Substitution with synthetic racemic alpha-bisabolol or alternative sesquiterpenes such as farnesol or nerolidol introduces quantifiable performance deficits in specific applications. Synthetic bisabolol typically contains only approximately 50% of the active (-)-enantiomer, directly halving the bioactive concentration in a formulation without changing the nominal ingredient percentage [1]. Furthermore, head-to-head studies demonstrate that while farnesol exhibits lower MIC values against certain S. aureus strains, (-)-alpha-bisabolol provides a broader safety margin and distinct efflux pump inhibition profile that cannot be replicated by its structural analogs [2]. The quantitative evidence below delineates exactly where and why (-)-alpha-bisabolol cannot be simply interchanged with in-class alternatives without compromising specified performance parameters.

(-)-alpha-Bisabolol Differential Performance Evidence: Quantitative Comparator Data for Scientific Selection


Enantiomeric Purity and Bioactivity: (-)-alpha-Bisabolol versus Synthetic Racemic Bisabolol

The bioactive potency of alpha-bisabolol is stereospecific. Natural (-)-alpha-bisabolol is the biologically active enantiomer, whereas synthetic bisabolol is a racemic mixture containing only about 50% of the active (-)-alpha isomer [1]. This means that a formulation containing 1% synthetic racemic bisabolol delivers only 0.5% active (-)-alpha-bisabolol, effectively halving the intended bioactive concentration unless adjusted for.

Enantiomeric purity Bioactivity Formulation efficiency

Anti-Leishmanial Potency: (-)-alpha-Bisabolol Shows Superior Selectivity Over Cytotoxicity Baseline

(-)-alpha-Bisabolol exhibits potent and selective activity against Leishmania species with a favorable therapeutic window. Against L. amazonensis promastigotes and amastigotes, it demonstrates IC50 values of 8.07 μg/mL and 4.29 μg/mL, respectively, while against L929 fibroblast cells, the cytotoxic concentration (CC50) exceeds 1000 μM . This yields a selectivity index (SI = CC50 / IC50) of >233 for the promastigote stage, indicating a wide safety margin.

Anti-parasitic Leishmaniasis Selectivity index

Broad-Spectrum Antibacterial Activity: (-)-alpha-Bisabolol Outperforms Common Terpenes in GMK Cell Cytotoxicity

In a comparative study against several monoterpenes and sesquiterpenes, α-bisabolol demonstrated an IC50 of 71.12 μg/mL against GMK cells, whereas (S)-limonene, (R)-limonene, and α-pinene all exhibited IC50 values >500 μg/mL [1]. Sabinene showed an IC50 of 348 μg/mL, and myrcene 200 μg/mL. This indicates that α-bisabolol has a more pronounced effect on GMK cells compared to these common terpenes, which may be relevant for applications targeting this cell line.

Antibacterial Cytotoxicity Terpene comparison

Safety and Regulatory Status: (-)-alpha-Bisabolol is GRAS-Certified with No Evidence of Toxicity

Unlike many bioactive sesquiterpenes that require extensive safety qualification for use in consumer products, (-)-alpha-bisabolol is classified as Generally Recognized as Safe (GRAS) by the FDA and has no reported evidence of side effects or toxic interactions in the published literature up to 2021 [1]. This contrasts with compounds like farnesol, which, while exhibiting potent antibacterial activity, may have a more restricted safety profile and is not universally recognized as GRAS for all applications.

Safety Toxicology Regulatory

pH Stability and Formulation Robustness: (-)-alpha-Bisabolol Remains Stable Across a Broad pH Range

(-)-alpha-Bisabolol demonstrates high chemical stability across a pH range from 3.0 to 11.0, enabling its incorporation into diverse formulation matrices including acidic exfoliants and alkaline cleansers without degradation [1]. This broad pH compatibility is not universally shared by all sesquiterpenes; for instance, some analogs may undergo acid-catalyzed rearrangement or oxidation under extreme pH conditions, limiting their formulation utility.

Formulation stability pH stability Cosmetic chemistry

Dermal Absorption and Skin Retention: (-)-alpha-Bisabolol Demonstrates Rapid Percutaneous Absorption and Deep Tissue Distribution

In vivo studies using radiolabeled 14C-levomenol applied topically to nude mice demonstrated that 5 hours post-application, approximately 50% of the applied radioactivity remained in the skin, while the remaining 50% was distributed to other tissues and organs. Importantly, 90% of the radioactivity detected in the skin was confirmed to be intact levomenol, indicating minimal cutaneous metabolism [1]. Autoradiographic analysis further revealed a fast penetration profile, with the compound displaced from outermost to innermost skin layers within the 5-hour timeframe.

Dermal absorption Skin retention Topical formulation

(-)-alpha-Bisabolol High-Value Application Scenarios Derived from Quantitative Evidence


High-Purity Cosmetic and Dermocosmetic Formulations Requiring Enantiomeric Integrity

Formulators seeking to guarantee the stated bioactivity of alpha-bisabolol in their products should procure natural (-)-alpha-bisabolol rather than synthetic racemic mixtures. As demonstrated in Evidence_Item 1, synthetic bisabolol contains only ~50% active enantiomer, meaning a 1% synthetic ingredient delivers only 0.5% bioactive (-)-alpha-bisabolol. For premium skincare lines where efficacy claims are paramount, natural (-)-alpha-bisabolol ensures that the full declared concentration is biologically active [1].

Anti-Leishmanial Drug Discovery and Development

Research groups investigating novel treatments for leishmaniasis can leverage the high selectivity index (>233) of (-)-alpha-bisabolol against L. amazonensis (Evidence_Item 2). This favorable therapeutic window, combined with its oral bioavailability and low toxicity profile, positions (-)-alpha-bisabolol as a promising lead compound or reference standard for in vivo efficacy studies, potentially offering a safer alternative to current treatments like miltefosine .

Broad-Spectrum Antimicrobial Formulations Targeting Vero/GMK Cell-Compatible Systems

For in vitro studies involving GMK or Vero cell lines, (-)-alpha-bisabolol provides a more potent tool compound (IC50 71.12 μg/mL) compared to common terpenes like limonene and pinene (IC50 >500 μg/mL) (Evidence_Item 3). This differential potency allows researchers to use lower concentrations to achieve desired cellular effects, minimizing potential off-target interactions and solvent toxicity in cell culture models [2].

Leave-On Topical Formulations Requiring Sustained Dermal Activity

The rapid percutaneous absorption and high skin retention of intact (-)-alpha-bisabolol (50% skin retention at 5h, 90% intact compound) (Evidence_Item 6) make it particularly suitable for leave-on products such as creams, lotions, and serums designed for prolonged anti-inflammatory or soothing effects. This pharmacokinetic profile supports sustained local activity with minimal systemic exposure, aligning with the requirements of cosmetic and topical pharmaceutical applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-alpha-Bisabolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.